6-(1,2-Epoxypropyl)-5,6-dihydro-5-hydroxy-2H-pyran-2-one acetate
Overview
Description
Asperlin is a natural product isolated from the fungus Aspergillus nidulans. It is known for its antibiotic and antitumor properties. The compound has a unique structure characterized by an epoxide ring, which contributes to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of asperlin involves several steps, starting with tri-O-acetyl-D-glucal, which is transformed into various intermediates through standard organic reactions. One of the key steps includes the epoxidation of an olefin using m-chloroperbenzoic acid (mCPBA) in dichloromethane . The mixture of epoxides is then separated by flash chromatography, and further reactions are carried out to obtain the desired product .
Industrial Production Methods
These methods are scalable and can be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
Asperlin undergoes various chemical reactions, including:
Oxidation: Asperlin can be oxidized using Jones reagent to form lactones.
Reduction: Reduction of asperlin derivatives can be achieved using sodium borohydride (NaBH4) or "Red-Al".
Substitution: Mesylation of asperlin derivatives followed by treatment with sodium borohydride results in the formation of desoxy derivatives.
Common Reagents and Conditions
Oxidation: Jones reagent at 0-5°C for 30 minutes.
Reduction: Sodium borohydride in methanol at -20°C.
Epoxidation: m-Chloroperbenzoic acid in dichloromethane.
Major Products
Lactones: Formed through oxidation reactions.
Desoxy Derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
Asperlin has a wide range of scientific research applications:
Antifungal and Anti-inflammatory Activities: Asperlin has been shown to inhibit lipopolysaccharide (LPS)-evoked foam cell formation and prevent atherosclerosis in animal models.
Anti-obesity Properties: Asperlin effectively prevents the development of obesity in high-fat diet-fed mice by increasing energy expenditure and modulating gut microbiota.
Antitumor Activity: Asperlin exhibits antitumor properties, making it a potential candidate for cancer research.
Mechanism of Action
Asperlin exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Asperlin is unique due to its epoxide ring and specific biological activities. Similar compounds include:
Epoxypropyl Derivatives: These compounds share structural similarities with asperlin and exhibit similar biological activities.
Other Fungal Metabolites: Compounds like gliotoxin and fumagillin, which are also derived from fungi, have comparable antibiotic and antitumor properties.
Asperlin stands out due to its specific molecular structure and the range of biological activities it exhibits, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
[(2R,3S)-2-[(2S,3R)-3-methyloxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-5-9(13-5)10-7(14-6(2)11)3-4-8(12)15-10/h3-5,7,9-10H,1-2H3/t5-,7+,9+,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKNARKFCOPTSY-XWPZMVOTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C2C(C=CC(=O)O2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](O1)[C@H]2[C@H](C=CC(=O)O2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501037425 | |
Record name | (+)-Asperlin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501037425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30387-51-0 | |
Record name | Asperlin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030387510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Asperlin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501037425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASPERLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KOW0SA4L3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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